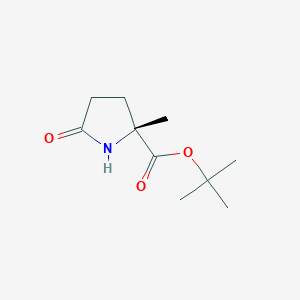

2-甲基-5-氧代吡咯烷-2β-羧酸叔丁酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of tert-butyl esters, such as “2-Methyl-5-oxopyrrolidine-2beta-carboxylic acid tert-butyl ester”, can be achieved through various methods. One such method is the Steglich Esterification, which is a mild reaction allowing the conversion of sterically demanding and acid labile substrates . Another method involves the use of boron trifluoride etherate adsorbed on anhydrous magnesium sulfate . This method has been found to be efficient and safe for the preparation of tertiary butyl esters of N α-protected amino acids from tert-butanol .Molecular Structure Analysis

The molecular structure of “2-Methyl-5-oxopyrrolidine-2beta-carboxylic acid tert-butyl ester” is represented by the formula C10H17NO3. The structure is based on a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Chemical Reactions Analysis

Tert-butyl esters can undergo various chemical reactions. For instance, they can react with SOCl2 at room temperature to provide acid chlorides in very good yields . Additionally, they can be functionalized via 1,3-chelation using NaOtBu .Physical And Chemical Properties Analysis

Esters are polar molecules and have intermediate boiling points between nonpolar alkanes and alcohols . They can engage in hydrogen bonding with water, making esters of low molar mass somewhat soluble in water .科学研究应用

Organic Synthesis Intermediates

tert-Butyl esters: are widely used as intermediates in organic synthesis due to their stability and ease of transformation into other functional groups . The tert-butyl group can be deprotected under mild conditions, allowing for further synthetic modifications. This particular compound, with its unique structure, serves as a versatile building block for the synthesis of complex organic molecules.

Medicinal Chemistry

In medicinal chemistry, tert-butyl esters are valuable for the development of new pharmaceuticals. They are often used in the synthesis of drug substances, where the tert-butyl group serves as a protective group that can be removed after the necessary chemical transformations have been completed.

Biocatalysis

The tert-butyl group’s unique reactivity pattern makes it suitable for applications in biocatalytic processes . Its presence in a molecule can influence the molecule’s behavior in enzymatic reactions, potentially leading to more efficient or selective processes in the production of pharmaceuticals or fine chemicals.

Biosynthetic Pathways

This compound’s tert-butyl group plays a role in biosynthetic pathways , where it can be involved in the synthesis or degradation of natural products . Understanding its behavior in these pathways can lead to insights into how certain biological molecules are produced or broken down in nature.

Chemical Transformations

tert-Butyl esters: are used in various chemical transformations, which make them valuable intermediates in organic chemistry . They can undergo reactions such as esterification, hydrolysis, and oxidation, which are fundamental in the synthesis of a wide range of organic compounds.

Protective Group Chemistry

The tert-butyl ester group is a common protective group in peptide and nucleotide chemistry . It protects carboxylic acids from unwanted reactions during peptide synthesis, and can be removed under controlled conditions without affecting other parts of the molecule.

作用机制

Target of Action

It’s known that tert-butyl esters are often used as protecting groups in organic chemistry . They protect functional groups from unwanted reactions during a synthesis process .

Mode of Action

The compound acts as a protecting group for amines . The tert-butyloxycarbonyl (t-Boc or simply Boc) is a better option than, for example, a methoxycarbonyl derivative . This has to do with the stability of the more substituted tert-butyl carbocation which is cleaved when the Boc protecting group is removed .

Biochemical Pathways

The compound is involved in the biochemical pathways of organic synthesis where it acts as a protecting group . It allows for transformations of other functional groups without affecting the amine group .

Result of Action

The result of the compound’s action is the protection of the amine group during organic synthesis . This allows for the transformation of other functional groups without affecting the amine group .

Action Environment

The action, efficacy, and stability of the compound are influenced by the environment in which it is used. Factors such as temperature, pH, and the presence of other chemicals can affect its performance as a protecting group .

未来方向

The future directions in the study and application of “2-Methyl-5-oxopyrrolidine-2beta-carboxylic acid tert-butyl ester” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications in various fields such as pharmaceuticals and organic materials. The development of more sustainable and efficient synthesis methods could also be a focus of future research .

属性

IUPAC Name |

tert-butyl (2R)-2-methyl-5-oxopyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-9(2,3)14-8(13)10(4)6-5-7(12)11-10/h5-6H2,1-4H3,(H,11,12)/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHMVPTHFTIAYBB-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)N1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCC(=O)N1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Methoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2884201.png)

![3-(1,3-Benzodioxol-5-yl)-5-[(3-fluorophenyl)methyl]-8-methylpyrazolo[4,3-c]quinoline](/img/structure/B2884204.png)

![5-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2884207.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]malononitrile](/img/structure/B2884210.png)

![N-benzyl-7-chloro-N-ethyl-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2884213.png)

![1-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-2-phenylethan-1-one](/img/structure/B2884221.png)